2-Chloro-3-(piperidine-1-sulfonyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-piperidin-1-ylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-9(5-4-6-12-10)16(14,15)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDMSABZIUWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268073 | |
| Record name | 2-Chloro-3-(1-piperidinylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60597-71-9 | |
| Record name | 2-Chloro-3-(1-piperidinylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(1-piperidinylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Piperidine 1 Sulfonyl Pyridine and Its Precursors
Direct Synthesis Strategies
The most direct and commonly employed strategy for the synthesis of 2-Chloro-3-(piperidine-1-sulfonyl)pyridine involves a two-step process: the synthesis of the 2-chloropyridine-3-sulfonyl chloride intermediate, followed by its reaction with piperidine (B6355638) to form the final sulfonamide product.
Approaches to 2-Chloropyridine-3-sulfonyl Chloride Intermediate
The synthesis of the pivotal intermediate, 2-chloropyridine-3-sulfonyl chloride, can be achieved through several distinct routes, primarily differing in their starting materials.
From 2-Chloropyridine (B119429):
A prevalent method commences with 2-chloropyridine. This approach involves the direct sulfonation of the pyridine (B92270) ring using chlorosulfonic acid. The reaction introduces a sulfonic acid group at the 3-position to yield 2-chloropyridine-3-sulfonic acid. Careful control of reaction temperature and time is crucial to prevent the formation of side products. pipzine-chem.com Subsequently, the sulfonic acid is converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent, typically thionyl chloride (SOCl₂). pipzine-chem.com This step also requires precise regulation of reaction conditions, such as temperature and reactant ratios, to maximize yield and purity. pipzine-chem.com
From 3-Amino-2-chloropyridine (B31603):
An alternative pathway utilizes 3-amino-2-chloropyridine as the starting material. The synthesis begins with a diazotization reaction of the amino group. This is typically carried out at low temperatures in an acidic medium using sodium nitrite (B80452) to form a reactive diazonium salt. pipzine-chem.com The diazonium salt is then reacted with sodium bisulfite to introduce the sulfonic acid group, affording 2-chloropyridine-3-sulfonic acid. pipzine-chem.com Finally, chlorination with thionyl chloride furnishes the desired 2-chloropyridine-3-sulfonyl chloride. pipzine-chem.com
From Pyridine-3-sulfonyl chloride:
From Hydroxypyridinesulfonic Acids:
A process for preparing chloropyridine sulfonyl chlorides from hydroxypyridinesulfonic acids has also been described. This method involves the use of a mixture of phosphorus trichloride (B1173362) and chlorine gas to substitute both the hydroxyl group on the pyridine ring and the hydroxyl group of the sulfonic acid with chlorine. google.com
From Pyridine-3-sulfonic Acid:
The production of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid using phosphorus pentachloride (PCl₅) has been reported. google.com By controlling the addition of PCl₅, the formation of by-products can be suppressed. google.com
Sulfonamide Formation via Reaction with Piperidine
The final step in the direct synthesis of this compound is the formation of the sulfonamide bond. This is a well-established nucleophilic substitution reaction where the nitrogen atom of piperidine attacks the electrophilic sulfur atom of 2-chloropyridine-3-sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired sulfonamide. pipzine-chem.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine itself. mdpi.com The reaction is often conducted in an inert solvent like dichloromethane (B109758) at controlled temperatures. mdpi.com
Alternative Synthetic Routes and Methodological Innovations
Beyond the direct approaches, research has explored alternative strategies that offer potential advantages in terms of selectivity and sustainability.
Chemo- and Regioselective Preparations
The selective functionalization of the pyridine ring is a key challenge in the synthesis of substituted pyridines.
Regioselective Functionalization of 2-Chloropyridines:
Research on the 4,5-regioselective functionalization of 2-chloropyridines has been explored for the synthesis of complex molecules. acs.org These studies highlight the influence of the 2-chloro substituent on the regioselectivity of metalation reactions, which can differ from that of 2-unsubstituted pyridines. acs.org Such methodologies could potentially be adapted for the regioselective introduction of the sulfonyl group at the 3-position of 2-chloropyridine. The directed metallation of 2-chloropyridine has been shown to be an effective method for the synthesis of 2-substituted 3-carbonylated pyridines, taking advantage of the ortho-directing effect of the halogen. rsc.org
Site-Selective C-H Functionalization:
Modern synthetic methods are increasingly focusing on the direct functionalization of C-H bonds. A site-selective two-step C-H sulfination sequence via aryl sulfonium (B1226848) salts has been reported to access aryl sulfonamides. nih.gov This approach, combined with site-selective aromatic thianthrenation, allows for the introduction of a sulfonyl group using an inexpensive source of SO₂²⁻. nih.gov While not yet reported for 2-chloropyridine specifically to generate the target compound, this strategy represents a potential future direction for a more atom-economical synthesis.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign.
Green Synthesis of Sulfonamides:
Efforts have been made to develop greener conditions for sulfonamide synthesis. sci-hub.se These include performing reactions in water, which is a safe and environmentally friendly solvent, and using catalyst-free conditions. nih.gov For instance, a convergent paired electrochemical synthesis of sulfonamides has been developed that is catalyst-, oxidant-, halogen-, and amine-free. nih.gov This method utilizes the reduction of nitro compounds to generate amines in-situ. nih.gov
In-situ Chlorination:
A method for the synthesis of 2-chloropyridine utilizes hydrochloric acid and hypochlorite, which are inexpensive by-products of industrial processes, as the chlorinating agents. This approach offers a milder and more cost-effective alternative to traditional chlorinating agents like Cl₂. google.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.
Optimization of Sulfonyl Chloride Synthesis:
For the synthesis of the 2-chloropyridine-3-sulfonyl chloride intermediate, careful control of temperature and reactant ratios is essential to minimize side reactions and improve product purity. pipzine-chem.com For the chlorination of pyridine-3-sulfonic acid with phosphorus pentachloride, the stepwise or continuous addition of PCl₅ has been shown to suppress by-product formation and lead to higher purity pyridine-3-sulfonyl chloride. google.com
Optimization of Sulfonamide Formation:
The reaction between 2-chloropyridine-3-sulfonyl chloride and piperidine can be optimized by varying several parameters. Key factors include the choice of base, solvent, reaction temperature, and reaction time. The use of a suitable base is crucial for neutralizing the HCl generated and driving the reaction to completion. The selection of an appropriate solvent can influence the solubility of the reactants and the reaction rate. Temperature control is important to prevent side reactions and decomposition of the product. The reaction time should be sufficient to ensure complete conversion.
Below is a table summarizing the reaction conditions for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, which can be considered as a general guideline for the synthesis of the target compound.
| Parameter | Condition | Rationale |
| Amine | Piperidine | Nucleophile for sulfonamide bond formation. |
| Sulfonyl Chloride | 2-Chloropyridine-3-sulfonyl chloride | Electrophile for sulfonamide bond formation. |
| Base | Triethylamine or Pyridine | To neutralize the HCl by-product. |
| Solvent | Dichloromethane | Inert solvent to dissolve reactants. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |
| Reaction Time | Varies (monitored by TLC) | To ensure complete consumption of starting materials. |
This table presents a general procedure for sulfonamide formation. Specific conditions for the synthesis of this compound would require experimental optimization.
Catalyst Systems in Sulfonamide Synthesis
The formation of the sulfonamide linkage between a sulfonyl chloride and an amine is a fundamental transformation in organic chemistry. While often carried out in the presence of a simple base to neutralize the generated hydrochloric acid, various catalytic systems have been developed to improve efficiency, yield, and substrate scope. rsc.orgresearchgate.net
Recent advancements have explored the use of transition metal catalysts, such as palladium, copper, and nickel, to facilitate sulfonamide synthesis. thieme-connect.comnih.gov For instance, a palladium-catalyzed method has been developed for the chlorosulfonylation of arylboronic acids, which can then be reacted in a one-pot manner with amines to produce sulfonamides. nih.gov This process demonstrates high functional group tolerance under mild conditions. nih.gov Copper-catalyzed systems have also been shown to be effective for the coupling of thiols and amines to form sulfonamides, as well as for oxidative coupling reactions involving a stable sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.comrsc.org Nickel catalysts have been utilized for converting arylboronic acids into sulfonamides, also using DABSO as the sulfonyl group source. thieme-connect.com
Beyond transition metals, organocatalysts and metal-free conditions have gained attention. For example, microwave-assisted synthesis of sulfonamides has been reported to proceed rapidly and efficiently without the need for any solvent or catalyst. rsc.org This method is considered an environmentally friendly approach. rsc.org The use of hypervalent iodine reagents has also been explored for the direct synthesis of primary sulfonamides from thiols. rsc.org
The choice of catalyst can be critical, especially when dealing with less reactive amines or complex substrates. The table below summarizes various catalytic systems employed in sulfonamide synthesis.
| Catalyst System | Reactants | Key Features |
| Palladium/AdBippyPhos | Secondary sulfonamides and aryl/heteroaryl electrophiles | Good adaptability for N-arylation, producing N,N-diaryl sulfonamides. thieme-connect.com |
| Copper(I) Iodide (CuI) | Thiols and amines | Enables oxidative cross-coupling to form sulfonamides. rsc.org |
| Nickel(II) Bromide (NiBr2•(Glyme)) / Phenanthroline | Aryl/heteroarylboronic acids, DABSO, and amines | Effective for converting boronic acids to sulfonamides with good yields. thieme-connect.com |
| Microwave Irradiation | Sulfonyl chlorides and amines | Solvent-free and catalyst-free conditions, rapid reaction times. rsc.org |
| Iodine (I2) / tert-Butyl hydroperoxide (tBuOOH) | Thiols and ammonia (B1221849) | Mediates the synthesis of N-unsubstituted sulfonamides. rsc.org |
Solvent Effects and Temperature Control
Solvent selection and precise temperature control are critical parameters in the synthesis of sulfonamides, significantly influencing reaction rates, yields, and even the chemoselectivity of the process. The reaction to form this compound from 2-chloropyridine-3-sulfonyl chloride and piperidine is exothermic, and managing the reaction temperature is crucial for obtaining a high-quality product. tandfonline.com
The choice of solvent can dramatically affect the outcome of sulfonylation reactions. A study on the synthesis of sulfinamides from sulfonyl chlorides showed that dichloromethane (CH2Cl2) was a superior solvent compared to acetonitrile, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) (EtOAc), which all resulted in poor yields. nih.gov In the context of sustainable chemistry, deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea, have been successfully employed for sulfonamide synthesis at room temperature. uniba.it These solvents are biodegradable and can lead to high product yields, with the reaction outcome depending on a balance between the rate of sulfonamide formation and the competing hydrolysis of the sulfonyl chloride. uniba.it
Temperature is another powerful tool for controlling sulfonylation reactions. In some cases, temperature can be used to switch between different reaction pathways. For example, a visible-light-induced photocatalytic method allows for the arylsulfonylation of heterocycles at room temperature, while at elevated temperatures, the same starting materials undergo arylation via the extrusion of sulfur dioxide. acs.org Similarly, the reaction of propargyl alcohols with sodium sulfinates can be controlled by temperature to selectively produce either monosulfonylation or disulfonylation products. rsc.org For exothermic reactions like sulfonation, maintaining a controlled temperature profile is essential to prevent side reactions that can decrease product purity. tandfonline.com
The following table illustrates the impact of different solvents and temperatures on sulfonamide synthesis based on reported findings.
| Reaction | Solvent | Temperature | Outcome/Yield |
| Sulfinamide synthesis from TsCl, BzNH2, PPh3, TEA | Dichloromethane (CH2Cl2) | 0 °C | 62% yield of sulfinamide. nih.gov |
| Sulfinamide synthesis from TsCl, BzNH2, PPh3, TEA | Dichloromethane (CH2Cl2) | -20 °C | Significant amount of sulfonamide byproduct formed. nih.gov |
| Sulfinamide synthesis from TsCl, BzNH2, PPh3, TEA | Acetonitrile (MeCN) | 0 °C | Poor yield of sulfinamide. nih.gov |
| Sulfonamide synthesis | Choline Chloride/Glycerol | Room Temperature | Yields up to 97%. uniba.it |
| Sulfonamide synthesis | Choline Chloride/Urea | Room Temperature | Yields up to 97%. uniba.it |
| Photocatalytic reaction of sulfonyl chlorides and heterocycles | Not specified | Room Temperature | Arylsulfonylation product. acs.org |
| Photocatalytic reaction of sulfonyl chlorides and heterocycles | Not specified | Elevated Temperature | Arylation product (SO2 extrusion). acs.org |
Mechanistic Investigations of Key Synthetic Steps
The generally accepted mechanism for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a nucleophilic substitution reaction. The process is typically initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This step forms a tetrahedral intermediate. Subsequently, a proton is transferred, and the chloride ion is eliminated as a leaving group, often facilitated by a base, to yield the stable sulfonamide product. rsc.org Microwave irradiation is proposed to activate the sulfonyl chloride, making the sulfonyl group more susceptible to this nucleophilic attack. rsc.org
More complex mechanisms have been proposed for catalyzed or alternative synthetic routes. In a palladium-catalyzed chlorosulfonylation of arylboronic acids, a proposed catalytic cycle involves the oxidative addition of a Pd(0) catalyst into the S-O bond of a chlorosulfate (B8482658) derivative. nih.gov This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylsulfonyl chloride and regenerate the Pd(0) catalyst. nih.gov
For reactions starting from different precursors, the mechanisms can vary significantly. For instance, a proposed mechanism for the synthesis of primary sulfonamides from a sulfinylamine reagent (t-BuONSO) and a Grignard reagent involves the initial formation of a sulfinamide intermediate. acs.orgnih.gov This intermediate is thought to rearrange, possibly through a sulfinyl nitrene or a concerted oxygen migration, to a sulfonimidate ester anion, which then eliminates isobutene to form the final sulfonamide anion after an intramolecular proton transfer. acs.orgnih.gov
Investigations into the direct synthesis of sulfonamides from thiols mediated by iodine have suggested a radical pathway. rsc.org This proposed mechanism starts with the one-electron oxidation of the thiol to a thiyl radical. This radical then combines with ammonia in an oxidative step to form a sulfinamide intermediate, which is further oxidized to the final sulfonamide product. rsc.org These varied mechanistic pathways highlight the versatility of modern synthetic chemistry in constructing the sulfonamide functional group from a diverse array of starting materials.
Chemical Reactivity and Transformation Chemistry of 2 Chloro 3 Piperidine 1 Sulfonyl Pyridine
Reactivity of the Pyridine (B92270) Core
The pyridine ring in this molecule is rendered significantly electron-deficient by two main factors: the inherent electronegativity of the ring nitrogen atom and the potent electron-withdrawing effects of both the chloro and the piperidine-1-sulfonyl substituents. This electronic profile makes the ring highly activated for nucleophilic aromatic substitution but deactivated for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution at C-2 (Chlorine Displacement)
The C-2 position of the pyridine ring is the primary site for nucleophilic attack. The presence of the electronegative nitrogen atom and the strong electron-withdrawing sulfonyl group at the C-3 position stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during a nucleophilic aromatic substitution (SNAr) reaction. This stabilization facilitates the displacement of the chloride ion, which is a good leaving group.
The general mechanism involves the addition of a nucleophile to the C-2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the electronegative nitrogen atom and the sulfonyl group. In the subsequent step, the aromaticity is restored by the elimination of the chloride ion.
The chlorine atom at the C-2 position can be readily displaced by various nitrogen-based nucleophiles. A notable example is the reaction with hydrazine (B178648) hydrate (B1144303). Analogous reactions with substituted 2-chloropyridines demonstrate that this transformation typically proceeds by heating the substrate with hydrazine hydrate, often in a solvent or neat. For instance, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate at elevated temperatures selectively displaces the chlorine at the 2-position to yield 3-chloro-2-hydrazinopyridine. mdpi.com This selectivity is driven by the enhanced electrophilicity of the C-2 carbon due to its proximity to the ring nitrogen.
In the case of 2-Chloro-3-(piperidine-1-sulfonyl)pyridine, the reaction with hydrazine would be expected to produce 2-hydrazinyl-3-(piperidine-1-sulfonyl)pyridine. This resulting hydrazinylpyridine can serve as a versatile intermediate for synthesizing fused heterocyclic systems, such as triazolopyridines, through subsequent cyclization reactions. organic-chemistry.org
| Reactant | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 2,3-Dichloropyridine | Hydrazine Hydrate | Reflux, 10h | 3-Chloro-2-hydrazinopyridine | 95% |
| 2-Chloropyridine (B119429) | Hydrazine Hydrate | 100°C, 48h | 2-Hydrazinopyridine | 78% |
The activated C-2 position is also susceptible to attack by carbon-based nucleophiles. While direct examples with this compound are not extensively documented in readily available literature, its reactivity can be inferred from related 2-chloropyridine systems. For example, the synthesis of the antihistamine pheniramine (B192746) involves the reaction of 2-chloropyridine with phenylacetonitrile (B145931) in the presence of a strong base, where the carbanion generated from phenylacetonitrile acts as the carbon nucleophile. acs.orgwikipedia.org
Furthermore, modern cross-coupling reactions are highly effective for forming carbon-carbon bonds with 2-chloropyridines. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Heck reaction (with alkenes) are standard methods for arylating or vinylating the pyridine core at the C-2 position. mdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net The electron-withdrawing sulfonyl group at C-3 would likely enhance the reactivity of the C-Cl bond towards the initial oxidative addition step in these catalytic cycles.
| Reaction Type | Reactant | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Chloropyridine derivative | Arylboronic Acid | Pd(OAc)2 / Ligand / Base | 2-Arylpyridine derivative |
| Heck Reaction | 2-Chloropyridine derivative | Alkene | Pd(OAc)2 / Ligand / Base | 2-Vinylpyridine derivative |
Electrophilic Aromatic Substitution Potentials (Theoretical Considerations)
Electrophilic aromatic substitution (EAS) on the this compound ring is theoretically unfavorable. The pyridine nitrogen acts as a strong deactivating group towards electrophiles, akin to a nitro group on a benzene (B151609) ring. chemrxiv.org This deactivation is due to both the inductive electron withdrawal by the electronegative nitrogen and its ability to be protonated under the acidic conditions often required for EAS, which places a formal positive charge on the ring system.
This inherent deactivation is further amplified by the two additional strong electron-withdrawing groups: the chloro group at C-2 and the piperidine-1-sulfonyl group at C-3. Consequently, the pyridine ring is severely electron-deficient and highly resistant to attack by electrophiles. acs.org
Should a reaction be forced under extremely harsh conditions, theoretical principles suggest that substitution would occur at the position least deactivated by the substituents. In this molecule, the C-5 position is the most likely site for electrophilic attack, as it is meta to the deactivating ring nitrogen and furthest from the inductive effects of the C-2 and C-3 substituents. However, such reactions are expected to be low-yielding and are not common transformations for this class of compounds. chemrxiv.org
Oxidative and Reductive Transformations of the Pyridine Ring
The pyridine ring in this compound can undergo both oxidative and reductive transformations.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common reaction for pyridines and is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). acs.orgwikipedia.orgwikipedia.org The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.
Reduction: The aromatic pyridine ring can be fully reduced to a piperidine (B6355638) ring. This dearomatization is typically accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C) under hydrogen pressure. strath.ac.ukacs.org Chemical reducing agents can also be employed. For example, pyridine and its derivatives can be reduced to piperidines using samarium diiodide (SmI₂) in the presence of water, or via a modified Birch reduction using sodium in ethanol. Such a transformation would convert this compound into a substituted piperidine derivative, although the chloro substituent may also be susceptible to reduction (hydrogenolysis) under some catalytic hydrogenation conditions.
Transformations Involving the Sulfonyl Group
The piperidine-1-sulfonyl group is generally stable, but the nitrogen-sulfur (N-S) bond of the resulting sulfonamide can be cleaved under specific reductive conditions. While sulfonamides are often considered robust and are used as protecting groups for amines, methods have been developed for their cleavage. strath.ac.uk
Mild, chemoselective methods for the reductive cleavage of secondary sulfonamides have been reported, which convert the N–S bond into the corresponding sulfinate and amine components. strath.ac.uk These reactions often involve specialized reagents that operate under neutral or basic conditions, allowing for the deprotection of the amine without affecting other functional groups. For instance, combinations of reducing agents and redox shuttles can selectively cleave the N-S bond. strath.ac.uk However, sulfonamides attached to non-aromatic amines, like the piperidine in this molecule, are generally more resistant to cleavage than those attached to more electron-stabilizing groups like anilines or indoles. Therefore, cleavage of the piperidine-sulfonyl bond in this specific compound would likely require harsh reductive conditions.
Reactivity of the Piperidine Moiety
The piperidine ring in this compound is a saturated heterocycle. Its reactivity is centered on the nitrogen atom and the carbon framework.
As a secondary amine derivative, the nitrogen atom of the piperidine ring is nucleophilic and can participate in various reactions. However, in the case of an N-sulfonylated piperidine, the electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the nitrogen atom. Therefore, N-alkylation or N-acylation reactions directly on the piperidine nitrogen of this compound are generally not feasible under standard conditions.
For a free piperidine, N-alkylation can be achieved using alkyl halides in the presence of a base to neutralize the formed acid. researchgate.net Common bases include potassium carbonate or N,N-diisopropylethylamine. researchgate.net N-acylation is typically performed using acyl chlorides or anhydrides.
While not empirically demonstrated for this specific compound, theoretical considerations and related studies suggest that the piperidine ring could undergo rearrangement reactions.
Ring-Opening: The ring-opening of N-sulfonylated piperidines is not a facile process due to the stability of the six-membered ring. However, related strained systems like N-sulfonyl aziridines readily undergo ring-opening reactions with various nucleophiles. researchgate.netrsc.org Oxidative ring-opening of cyclic amines followed by ring-closing has also been reported to form different heterocyclic systems. nih.gov
Ring-Contraction: Photomediated ring contraction of N-arylsulfonyl-derivatized piperidines to form pyrrolidines has been explored. nih.gov This process is proposed to proceed through a Norrish type II hydrogen atom transfer followed by homolytic C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov Such a reaction could theoretically be applied to this compound if a suitable photosensitizer is present.
Ring-Expansion: Ring expansion strategies have been developed for the synthesis of medium-sized and macrocyclic sulfonamides, often involving intramolecular cyclization and rearrangement steps. nih.gov While these are typically used for synthesis rather than post-synthetic modification, they highlight the potential for skeletal rearrangements in sulfonamide-containing cyclic systems.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. While there are no specific reports of MCRs involving this compound as a starting material, its precursor, 2-chloropyridine-3-sulfonyl chloride, could potentially be used in such reactions.
For instance, the synthesis of pyridine derivatives bearing sulfonamide moieties has been achieved through multi-component reactions. nih.govresearchgate.netrsc.org These reactions often involve an aldehyde, a ketone with a sulfonamide group, and an ammonium (B1175870) source. nih.gov It is conceivable that 2-chloropyridine-3-sulfonyl chloride could react with a suitable amine and other components in an MCR to generate diverse molecular scaffolds.
Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are efficient synthetic strategies. The functional groups present in this compound, namely the 2-chloropyridine and the sulfonamide, could potentially participate in such reaction sequences.
The 2-chloro-substituent on the pyridine ring is susceptible to nucleophilic substitution, which could be the initiating step in a cascade reaction. chempanda.com For example, after an initial substitution at the 2-position, a subsequent intramolecular reaction could be triggered. While specific examples involving this compound are not documented, the general reactivity patterns of 2-halopyridines suggest this possibility. chempanda.comresearchgate.net
Cycloaddition Chemistry
A comprehensive review of the scientific literature reveals no specific studies or published data on the cycloaddition chemistry of this compound. Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. While the pyridine ring and sulfonyl groups can, in principle, influence or participate in various chemical transformations, there is currently no documented evidence of this specific compound undergoing cycloaddition reactions.
Therefore, detailed research findings, reaction conditions, yields, and corresponding data tables regarding the cycloaddition chemistry of this compound cannot be provided.
Advanced Spectroscopic and Analytical Characterization for Reaction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For derivatives of 2-Chloro-3-(piperidine-1-sulfonyl)pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to establish the exact connectivity and stereochemistry.
Proton NMR (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, the spectrum can be divided into two main regions: the aromatic region for the pyridine (B92270) ring protons and the aliphatic region for the piperidine (B6355638) ring protons.
The three protons on the pyridine ring typically appear as distinct multiplets in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the chloro and sulfonyl groups. researchgate.net The specific chemical shifts and coupling patterns (doublets or doublets of doublets) allow for unambiguous assignment of each proton.
The protons of the piperidine ring resonate in the upfield aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded by the sulfonyl group and typically appear around δ 3.0-3.5 ppm. The remaining piperidine protons (β- and γ-protons) usually resonate between δ 1.5-2.0 ppm. nist.gov
Table 1: Expected ¹H NMR Chemical Shifts (δ) for a Hypothetical Derivative
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyridine H-4 | ~8.0-8.5 | Doublet of Doublets | Influenced by adjacent chloro and sulfonyl groups. |
| Pyridine H-5 | ~7.3-7.8 | Doublet of Doublets | Coupled to H-4 and H-6. |
| Pyridine H-6 | ~8.5-8.8 | Doublet of Doublets | Deshielded by the adjacent nitrogen atom. |
| Piperidine H-2', H-6' (axial & eq.) | ~3.0-3.5 | Multiplet | Adjacent to the sulfonyl group. |
| Piperidine H-3', H-5' (axial & eq.) | ~1.6-2.0 | Multiplet |
Note: Values are estimations based on data from related pyridine and piperidine structures. Actual shifts will vary depending on the specific derivative and solvent used. nist.govchemicalbook.com
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The pyridine carbons in derivatives of this compound are found in the downfield region (δ 120-160 ppm). The carbon bearing the chlorine atom (C-2) and the carbon attached to the sulfonyl group (C-3) are significantly influenced by these substituents. The piperidine carbons appear in the upfield region (δ 20-55 ppm), with the carbons adjacent to the nitrogen (C-2', C-6') appearing around δ 45-55 ppm. mdpi.commdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for a Hypothetical Derivative
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Pyridine C-2 | ~150-155 | Attached to Chlorine. |
| Pyridine C-3 | ~135-140 | Attached to the Sulfonyl group. |
| Pyridine C-4 | ~125-130 | |
| Pyridine C-5 | ~120-125 | |
| Pyridine C-6 | ~148-153 | Adjacent to Nitrogen. |
| Piperidine C-2', C-6' | ~45-55 | Adjacent to Nitrogen. |
| Piperidine C-3', C-5' | ~24-28 |
Note: Values are estimations based on data from related pyridosulfonamide structures. mdpi.comrasayanjournal.co.in
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, H-5 with H-6) and within the piperidine ring (e.g., H-2' with H-3'), confirming their connectivity. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is used to definitively assign each carbon signal by linking it to its attached proton, for instance, connecting the pyridine H-4 signal to the C-4 signal. ipb.ptnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting different parts of the molecule, such as showing a correlation from the piperidine α-protons (H-2'/H-6') to the pyridine C-3, confirming the attachment of the piperidine sulfonyl group to the pyridine ring. ipb.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a synthesized derivative and to gain structural information from its fragmentation pattern. For derivatives of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular formula. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.orgmiamioh.edu
The fragmentation of these derivatives under electron impact (EI) would likely involve several key pathways:
Loss of the piperidine ring.
Cleavage of the sulfur-nitrogen (S-N) bond.
Cleavage of the carbon-sulfur (C-S) bond.
Fragmentation of the pyridine ring, often involving the loss of HCl or other small neutral molecules. libretexts.orgraco.cat
Table 3: Plausible Mass Spectral Fragments for a Hypothetical Derivative
| Fragment | Description |
|---|---|
| [M - C₅H₁₀N]⁺ | Loss of the piperidinyl radical. |
| [M - SO₂]⁺ | Loss of sulfur dioxide. |
| [C₁₀H₁₃N₂O₂S]⁺ | Loss of the chlorine atom. |
| [C₅H₄N-SO₂-N-C₅H₁₀]⁺ | Molecular ion (M⁺). |
| [C₅H₄N-SO₂]⁺ | Pyridine sulfonyl cation. |
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, IR spectroscopy can quickly confirm the presence of the key sulfonyl group and the aromatic pyridine ring. rasayanjournal.co.innist.gov
The most characteristic absorptions are the strong, distinct bands for the symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O).
Table 4: Characteristic IR Absorption Bands for Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (if present in derivative) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium-Weak |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C, C=N stretch (pyridine ring) | 1450-1600 | Medium-Strong |
| S=O asymmetric stretch (sulfonyl) | 1330-1370 | Strong |
| S=O symmetric stretch (sulfonyl) | 1140-1180 | Strong |
| C-N stretch | 1100-1300 | Medium |
| C-S stretch | 650-800 | Medium-Weak |
Note: Values are typical ranges and can vary based on the specific molecular structure and sample state. rasayanjournal.co.inchemicalbook.com
X-ray Crystallography for Solid-State Structure Determination of Derivatives
For derivatives that can be obtained as single crystals, X-ray crystallography provides the definitive solid-state structure. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry of the molecule. nih.gov
In the context of this compound derivatives, X-ray analysis would be expected to reveal several key features:
Piperidine Ring Conformation: The six-membered piperidine ring typically adopts a stable chair conformation. nih.gov
Intermolecular Interactions: The analysis can reveal non-covalent interactions such as hydrogen bonds or π-π stacking that govern the packing of molecules in the crystal lattice. nih.gov
For example, studies on similar N-arylsulfonylpiperidines have shown that the central part of the molecule is often twisted at the sulfur atom, and the piperidine ring adopts a chair conformation with substituents in equatorial positions to minimize steric hindrance. rasayanjournal.co.in
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 2-Chloro-3-(piperidine-1-sulfonyl)pyridine is fundamental to its chemical properties. Molecular orbital theory, a cornerstone of quantum chemistry, describes the distribution of electrons within the molecule and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
In conjugated systems like the pyridine (B92270) ring, there is often a small energy difference between the HOMO and LUMO, which facilitates electron transfer. mdpi.com For sulfonamide derivatives, the distribution of these frontier molecular orbitals (FMOs) can vary depending on the substituents. mdpi.com In the case of this compound, the HOMO is expected to be localized on the electron-rich piperidine (B6355638) and sulfonyl groups, while the LUMO is likely to be distributed over the electron-deficient chloropyridine ring. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. A smaller energy gap generally correlates with higher reactivity. mdpi.com
Table 1: Frontier Molecular Orbital (FMO) Characteristics of a Representative Sulfonylpyridine Derivative
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
| Note: These values are illustrative and based on typical quantum chemical calculations for similar structures. Actual values for this compound would require specific calculations. |
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. nih.govnih.govrsc.org These calculations can identify the most energetically favorable pathways for the synthesis of this compound and predict the structures of intermediates and transition states. nih.govresearchgate.net
The synthesis of this compound typically involves the reaction of 2,3-dichloropyridine (B146566) with piperidine-1-sulfonamide (B1267079) or the reaction of 2-chloropyridine-3-sulfonyl chloride with piperidine. mdpi.com Computational methods can model these reactions to understand the step-by-step process of bond formation and breaking. nih.gov
A key aspect of reaction pathway elucidation is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. nih.govresearchgate.net By calculating the energy of these transition states, chemists can predict the activation energy of a reaction, which is crucial for determining reaction rates. rsc.org For the synthesis of this compound, transition state analysis can reveal the feasibility of different synthetic routes under various conditions. researchgate.net For instance, in the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, a Meisenheimer complex is formed as an intermediate, and the understanding of its transition state is key to explaining the reaction kinetics. researchgate.net
This compound possesses conformational flexibility, particularly around the C-S and S-N bonds and within the piperidine ring. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangements of the molecule. nih.gov The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net Quantum chemical calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. This information is vital as the biological activity of a molecule can be highly dependent on its conformation.
Prediction of Reactivity and Selectivity
Computational models can predict the reactivity of different sites within the this compound molecule. By analyzing the distribution of electron density and electrostatic potential, it is possible to identify nucleophilic and electrophilic centers. The chlorine atom on the pyridine ring, for example, is expected to be an electrophilic site, susceptible to nucleophilic substitution reactions.
Furthermore, these models can predict the selectivity of reactions. For instance, in reactions involving multiple potential reaction sites, quantum chemical calculations can determine which site is more likely to react, guiding the design of synthetic strategies to obtain the desired product with high yield. nih.gov
Molecular Modeling of Chemical Interactions with Biological Targets (Mechanistic Focus)
The therapeutic potential of a compound is contingent on its interaction with biological macromolecules such as proteins or nucleic acids. Molecular modeling techniques provide a window into these interactions at an atomic level. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. nih.govnih.govnih.gov For this compound, docking studies can be performed with various protein targets to identify potential biological activities. nih.govnih.gov These studies involve placing the ligand in the binding site of the protein and calculating the binding affinity based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The results of docking studies can guide the design of more potent and selective analogs. sciencescholar.us For example, docking studies on related sulfonylpyridine derivatives have been used to predict their binding pose in the active site of enzymes like the cylindrical protease of Chlamydia. nih.gov
Table 2: Key Interactions Identified in a Hypothetical Docking Study
| Interaction Type | Interacting Residues in Target Protein |
| Hydrogen Bond | Asp129, Gly130 |
| Hydrophobic Interaction | Leu27, Val52, Ile105 |
| Pi-Pi Stacking | Phe43 |
| Note: This table is illustrative and represents the types of interactions that could be identified in a molecular docking study of this compound with a hypothetical protein target. |
Dynamics Simulations of Ligand-Target Interactions (Chemical Perspective)
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.gov From a chemical perspective, MD simulations provide detailed insights into how a ligand, such as a potential drug molecule, interacts with its biological target, typically a protein or nucleic acid. These simulations can reveal the stability of the ligand-protein complex, the specific amino acid residues involved in binding, the role of solvent molecules, and the conformational changes that may occur in both the ligand and the target upon binding. nih.gov
Therefore, there are currently no research findings or data tables available that detail the dynamic interactions, binding free energies, or specific molecular motions between this compound and any known biological target.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or molecular properties of a set of compounds with their physicochemical properties or chemical behavior. nih.gov The fundamental principle of QSPR is that the chemical properties of a molecule are determined by its structure. nih.gov By developing mathematical models, QSPR can be used to predict properties such as boiling point, solubility, and reactivity for new or untested compounds, based on calculated molecular descriptors. nih.gov
Despite the prevalence of QSPR studies for broader classes of related compounds like aromatic sulfonamides and various pyridine derivatives, there are no specific QSPR studies in the available literature that focus on this compound. researchgate.netnih.govnih.gov Such a study would involve:
Defining a set of molecules structurally related to this compound.
Experimentally measuring or obtaining a specific chemical property (e.g., lipophilicity, chromatographic retention time) for this set of molecules.
Calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for each molecule.
Using statistical methods to build a regression model that links the descriptors to the property.
As no such research has been published, there are no established QSPR models or associated data for predicting the chemical behavior of this compound.
Applications in Advanced Organic Synthesis
2-Chloro-3-(piperidine-1-sulfonyl)pyridine as a Building Block for Complex Heterocycles
The structural features of this compound make it an ideal starting material for creating fused and polycyclic heterocyclic systems. The presence of a nucleophilically displaceable chlorine atom at the 2-position of the pyridine (B92270) ring, combined with the electronic influence and steric properties of the adjacent piperidine-1-sulfonyl group, allows for controlled and regioselective reactions.
A significant application of the 2-chloro-3-sulfonylpyridine scaffold is in the synthesis of fused bicyclic heterocycles such as researchgate.netresearchgate.netlookchem.comtriazolo[4,3-a]pyridines. These structures are of considerable interest in medicinal chemistry. Research has demonstrated a synthetic route that begins with the closely related precursor, 2-chloropyridine-3-sulfonyl chloride. nih.govmdpi.com This starting material is first reacted with various primary amines to yield a range of 2-chloro-N-(aryl)pyridinesulfonamides. mdpi.com
The crucial step toward the fused system involves the displacement of the chlorine atom at the C-2 position by hydrazine (B178648) hydrate (B1144303), which converts the chloropyridine derivative into a 2-hydrazinylpyridine intermediate. This intermediate undergoes subsequent cyclization to form the triazolopyridine core. mdpi.com This methodology was utilized in the synthesis of a library of novel researchgate.netresearchgate.netlookchem.comtriazolo[4,3-a]pyridine sulfonamides designed as potential antimalarial agents. nih.gov One such compound, 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.netresearchgate.netlookchem.comtriazolo[4,3-a]pyridin-3(2H)-one, demonstrated noteworthy in vitro antimalarial activity, highlighting the utility of the parent scaffold in drug discovery. nih.gov
Table 1: Synthesis of 2-Chloro-N-(aryl)pyridinesulfonamides as Intermediates
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |
| 2-chloropyridine-3-sulfonyl chloride | 3,5-difluoroaniline | 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide | 72% | mdpi.com |
| 2-chloropyridine-3-sulfonyl chloride | 3,5-dimethylaniline | 2-Chloro-N-(3,5-dimethylphenyl)pyridine-3-sulfonamide | 81% | mdpi.com |
| 2-chloropyridine-5-sulfonyl chloride | 3-methylaniline | 2-Chloro-N-(3-methylphenyl)pyridine-5-sulfonamide | 76% | mdpi.com |
| 2-chloropyridine-5-sulfonyl chloride | 4-methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)pyridine-5-sulfonamide | 82% | mdpi.com |
The 2-chloro-3-substituted pyridine framework is a powerful precursor for constructing more complex polycyclic systems beyond simple fused bicycles. The strategic placement of the ortho-directing halogen and the adjacent functional group facilitates directed metallation and subsequent cyclization reactions. rsc.org This approach allows for the synthesis of 2-substituted 3-carbonylated pyridines, which are versatile intermediates. rsc.org
These intermediates can be readily cyclized to form a variety of fused polyheterocycles, including naphthyridines and aza-analogues of coumarins, xanthones, and acridones. rsc.org Furthermore, the 2-chloro-3-aminopyridine derivative, a related precursor, serves as a building block for synthesizing pyrido[3,4-c]pyridazines, another class of polycyclic systems with medicinal potential. mdpi.com The reactivity of the chloro-substituent in these systems makes it a convenient handle for further derivatization, such as through amination or Suzuki coupling reactions, to build diverse molecular libraries. mdpi.com
Development of New Synthetic Methodologies Utilizing the Compound's Functional Groups
The functional groups of this compound—namely the C-Cl bond and the sulfonamide moiety—are key handles for developing new synthetic transformations. The chlorine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
While specific catalyst development for reactions with this compound is an emerging area, established methodologies for similar substrates are highly applicable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for functionalizing chloro-pyridines. organic-chemistry.orgresearchgate.net For instance, the Buchwald-Hartwig amination has been optimized for coupling various amines with heterocyclic chlorides. researchgate.net The development of these catalyst systems, typically involving a palladium precursor and a specialized phosphine (B1218219) ligand, would enable the substitution of the chlorine atom in this compound with diverse nitrogen-based nucleophiles. researchgate.net Similarly, Suzuki and Sonogashira couplings would allow for the formation of new carbon-carbon bonds at this position, significantly expanding the accessible chemical space from this single precursor.
Precursor in Stereoselective Synthesis of Piperidine (B6355638) Derivatives
The pyridine ring of the title compound can itself serve as a precursor to a new, stereochemically defined piperidine ring through stereoselective reduction. This transformation is crucial for accessing complex molecules containing multiple chiral centers.
The asymmetric hydrogenation of substituted pyridines is a well-established and powerful strategy for synthesizing enantiomerically enriched piperidines. whiterose.ac.uknih.gov This method often provides excellent control over the diastereoselectivity of the product. Applying this methodology to this compound would involve the reduction of the pyridine ring to yield a disubstituted piperidine ring.
Catalytic hydrogenation using platinum(IV) oxide (PtO₂) in acetic acid has been shown to produce cis-piperidines with high diastereoselectivity. whiterose.ac.uk Other advanced catalytic systems, such as heterogeneous ruthenium or nickel silicide catalysts, have also been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov Following the initial cis-reduction, the resulting piperidine can often be converted to its trans-diastereoisomer through base-mediated epimerization, providing access to both stereochemical configurations from a single synthetic route. whiterose.ac.uk This approach makes this compound a valuable precursor for generating novel, stereochemically complex piperidine derivatives.
Table 2: Catalytic Systems for Stereoselective Pyridine Hydrogenation
| Catalyst System | Selectivity | Substrate Class | Reference |
| Platinum(IV) oxide (PtO₂) / H₂ | cis-selective | Disubstituted Pyridines | whiterose.ac.uk |
| Ruthenium Heterogeneous Catalyst | cis-selective | Multi-substituted Pyridines | nih.gov |
| Nickel Silicide Catalyst | cis-selective | Substituted Pyridines | nih.gov |
| Borenium / H₂ | cis-selective | 2,3-disubstituted Pyridines | nih.gov |
Chemical Structure Activity Relationship Sar Studies for Mechanistic Biological Insight
Systematic Chemical Modifications and Their Impact on Binding Mechanisms
The piperidine (B6355638) ring is a common scaffold in medicinal chemistry, valued for its ability to adopt various conformations and present substituents in specific three-dimensional orientations. nih.govthieme-connect.com Modifications to this ring can significantly impact binding affinity and selectivity by altering its fit within a receptor's binding pocket.
Introducing chiral centers into the piperidine ring can enhance biological activity and selectivity by creating a more precise three-dimensional structure that fits better into the binding site of a protein. thieme-connect.comresearchgate.net This can also improve physicochemical properties like solubility. thieme-connect.com For instance, adding a methyl group to the 2-position of a piperidine ring in one series of compounds led to a decrease in potency but a remarkable increase in selectivity. thieme-connect.com Further modification by replacing the methyl with a neopentyl group resulted in increased potency while maintaining selectivity. thieme-connect.com
Systematic modifications, such as creating bridged piperidine analogs, can control the conformation of the ring. nih.gov For example, a quinuclidine (B89598) analog, which features a bridged piperidine, was found to maintain the binding affinity of the parent piperidine compound, suggesting some flexibility in the receptor's binding region. nih.gov The significant affinity of a compound with a boat-constrained bridged-piperidine suggests that the ideal conformation for receptor binding may deviate from a perfect chair form. nih.gov Such conformational constraints can also lead to lower lipophilicity and greater aqueous solubility. nih.gov
The substituent on the piperidine nitrogen is also crucial. In studies of spiropiperidines, replacing a benzyl (B1604629) substituent with hydrogen, alkyl, or other groups led to a decrease in sigma-1 receptor affinity. nih.gov The nature of an acid chain attached to the piperidine has been identified as a key factor for in vivo duration of action and for avoiding sedative properties in certain H1 antagonists. researchgate.net
| Piperidine Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Introduction of chiral centers | Can enhance activity and selectivity; may improve physicochemical properties. | thieme-connect.comresearchgate.net |
| Bridged analogs (e.g., quinuclidine) | Can maintain affinity, suggesting receptor flexibility; may improve solubility. | nih.gov |
| Substitution at the 2-position (e.g., methyl, neopentyl) | Can modulate potency and selectivity. | thieme-connect.com |
| Variation of N-substituent (e.g., benzyl vs. alkyl) | Can significantly alter receptor affinity. | nih.gov |
The pyridine (B92270) ring serves as a critical anchor for many biologically active molecules, often engaging in key interactions with the target protein. nih.govacs.org The electronic and steric properties of substituents on this core can dramatically influence binding and reactivity. nih.govacs.org
In the context of kinase inhibitors, the 2-amino-pyridine moiety is a common feature that frequently binds to the kinase hinge region. nih.govacs.org The nitrogen atom of the pyridine and the 2-amino group can form hydrogen bonds with the backbone of the hinge residues. nih.govchemrxiv.org Changes to the groups on the pyridine core can have a significant impact on binding, even in highly similar ATP-binding sites. nih.govacs.org For example, the absence of a substituent at the 2-position may create an unfilled cavity in the binding pocket, leading to a free energy penalty. chemrxiv.org Conversely, steric clashes can occur if substituents are too bulky, as seen with modifications at the 2- or 6-positions of the pyridine core in certain kinase inhibitors. nih.govacs.org
The electronic character of pyridine substituents can tune the properties of the molecule. nih.gov In a series of iron complexes, substituting the pyridine ring with electron-withdrawing groups made the iron(III) center more easily reducible, which directly correlated with catalytic activity. nih.gov Generally, pyridine derivatives with electron-donating substituents tend to show stronger bonding in certain applications. researchgate.net The position of substitution is also vital; substituents at the second and/or sixth positions can lead to the formation of highly stable chelating complexes. researchgate.net For neuronal nicotinic receptor agonists, substitutions on the 2'-pyridine ring of epibatidine (B1211577) analogs resulted in a wide range of affinities and potencies, with no simple correlation between these properties. nih.gov
| Pyridine Core Modification | Observed Effect (Electronic/Steric) | Example Context | Reference |
|---|---|---|---|
| Addition of a 2-amino group | Electronic: Forms hydrogen bonds with kinase hinge region. | Kinase Inhibitors | nih.govacs.org |
| Substitution at 2- or 6-position | Steric: Bulky groups can cause clashes with hinge residues. | Kinase Inhibitors | nih.govacs.org |
| Electron-withdrawing groups | Electronic: Can increase the reducibility of a chelated metal center, affecting reactivity. | Metalloenzymes/Catalysts | nih.gov |
| Varying substituents (fluoro, bromo, amino) | Electronic/Steric: Leads to complex changes in affinity, efficacy, and potency. | Nicotinic Receptor Agonists | nih.gov |
In the development of inhibitors for the NLRP3 inflammasome, it was found that the sulfonamide domain could tolerate a degree of chemical modification. nih.gov For example, converting a secondary sulfonamide to a tertiary sulfonamide had a minimal effect on inhibitory potency, suggesting this position is flexible and can be modified to improve physicochemical or pharmacokinetic properties. nih.gov Surprisingly, even replacing the sulfonamide with a sulfone moiety resulted in comparable inhibitory potency in one analog. nih.gov However, in a different analog, the same modification led to a 3-fold decrease in potency, indicating that the impact of this change is context-dependent and relies on interactions with other parts of the molecule. nih.gov
In studies on carbonic anhydrase inhibitors, sulfonamides are known to be a classical inhibitor class that coordinates directly with the zinc ion in the enzyme's active site. mdpi.com The length of the linker between a chelating part of the molecule and the sulfonamide unit can also influence inhibitory activity, though not always in a linear fashion. mdpi.com
Elucidation of Enzyme Inhibition Mechanisms through Chemical Design
By designing and synthesizing specific analogs of "2-Chloro-3-(piperidine-1-sulfonyl)pyridine," researchers can elucidate the precise mechanisms by which it inhibits enzyme function. nih.gov This involves creating molecules that are tailored to probe specific interactions within the enzyme's active site.
Irreversible inhibitors, which form a permanent bond with the enzyme, are powerful tools for studying enzyme mechanisms. nih.gov In contrast, reversible inhibitors, which can be competitive, noncompetitive, or uncompetitive, provide insights into the dynamics of enzyme-substrate binding. youtube.com For instance, competitive inhibitors bind to the active site, directly competing with the natural substrate. youtube.comwikipedia.org This type of inhibition can often be overcome by increasing the substrate concentration. youtube.com
Understanding the dynamic interplay between a ligand and an enzyme's active site is key to designing more potent and selective inhibitors. nih.gov Crystallographic analysis of inhibitors bound to their target enzymes provides a static snapshot of these interactions, which can then be used to build dynamic models.
For pyridine-based kinase inhibitors, X-ray crystallography has shown that the 2-aminopyridine (B139424) moiety can form crucial hydrogen bonds with the carbonyl and amide groups of residues in the kinase hinge region. nih.govchemrxiv.org In one case, a ligand was observed in two different binding poses within the same enzyme, suggesting that the 2-amino group could interact with the hinge in multiple productive ways. nih.govchemrxiv.org
Molecular docking studies for sulfonamide-based inhibitors of carbonic anhydrase show that the deprotonated sulfonamide group serves as a zinc-binding site, forming hydrogen bonds with key residues like threonine 199. nih.gov These models help to rationalize the observed inhibitory profiles and guide the design of new compounds. mdpi.com For example, docking studies can reveal two different mechanisms of inhibition: direct binding of a sulfonamide to the active site zinc, or the blocking of the active site entrance by a different part of the molecule, such as a coumarin (B35378) group. mdpi.com
Receptor Binding Affinity and Selectivity from a Structural Chemistry Perspective
The affinity and selectivity of a compound for its target receptor are determined by its three-dimensional shape and the distribution of its electronic properties. nih.gov For compounds like "this compound," the interplay between the three structural components is critical for achieving high affinity and selectivity.
Studies on piperidine-based compounds have shown that the piperidine ring is often a crucial element for high affinity at certain receptors, such as the sigma-1 receptor. nih.gov Replacing a piperidine ring with a piperazine, for instance, can dramatically reduce affinity for the sigma-1 receptor while having a lesser effect on affinity for other receptors like the histamine (B1213489) H3 receptor. nih.gov Halogen-substituted sulfonamides have been found to display high affinity for sigma-1 receptors with lower affinity for sigma-2 receptors, demonstrating subtype selectivity. nih.gov In one series, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified with a 96-fold selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov
The substitution pattern on the pyridine ring is also a key determinant of selectivity. For dihydropyridine (B1217469) and pyridine derivatives binding to adenosine (B11128) receptors, a 4-trans-β-styryl derivative showed 24-fold selectivity for A3 receptors versus A1 receptors and 74-fold selectivity versus A2A receptors. nih.gov
| Compound Series | Structural Feature | Impact on Affinity and Selectivity | Reference |
|---|---|---|---|
| Piperidine/Piperazine Derivatives | Piperidine vs. Piperazine Ring | Piperidine was critical for high sigma-1 receptor affinity. | nih.gov |
| Arylalkylsulfonyl Piperidines | Halogen-substituted sulfonamide | Displayed high affinity and selectivity for sigma-1 over sigma-2 receptors. | nih.gov |
| Pyridine Derivatives | 4-trans-β-styryl substituent | Conferred high selectivity for A3 adenosine receptors over A1 and A2A. | nih.gov |
| Spiropiperidines | Benzyl group on piperidine nitrogen | Advantageous for high sigma-1 receptor affinity. | nih.gov |
Pharmacophore Hypothesis Generation Based on Chemical Features
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The generation of a pharmacophore hypothesis for a compound like this compound involves dissecting its structure into key components and analyzing their potential interactions with a biological target. While a specific, experimentally validated pharmacophore model for this exact compound is not extensively detailed in publicly available literature, a hypothesis can be constructed based on the well-understood roles of its constituent chemical fragments in medicinal chemistry. nih.govnih.gov
The molecule can be segmented into three primary regions: the chloropyridine head, the sulfonamide linker, and the piperidine tail. Each region contributes distinct chemical properties that are crucial for molecular recognition and binding affinity.
The Chloropyridine Head: The pyridine ring serves as an aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The chlorine atom at the 2-position is an electron-withdrawing group, which can modulate the electronic properties of the pyridine ring and influence its pKa. This can affect the hydrogen-bonding capacity of the ring nitrogen. The relative position of the nitrogen and chlorine atoms creates a specific electronic and steric profile that is key for target recognition. nih.gov Isomeric replacements, such as moving the nitrogen atom, can lead to significant changes in biological activity by altering hydrogen bonding capabilities and introducing steric clashes. nih.gov
The Sulfonamide Linker: The sulfonamide group (-SO₂N-) is a critical and versatile feature. The oxygen atoms are strong hydrogen bond acceptors, while the N-H group (in related secondary sulfonamides) can act as a hydrogen bond donor. This linker provides a rigid connection between the pyridine head and piperidine tail, defining the spatial orientation of these two fragments. In a series of related sulfonamides bearing a piperidine nucleus, substitutions on the sulfonamide nitrogen were found to significantly alter inhibitory potential, indicating the importance of this linker in the compound's structure-activity relationship (SAR). researchgate.net
Based on these features, a hypothetical pharmacophore model can be proposed. This model would likely include an aromatic ring feature, one or more hydrogen bond acceptors, and a hydrophobic aliphatic region. The precise spatial relationship between these features would be critical for biological activity.
Table 1: Hypothetical Pharmacophore Features of this compound
| Pharmacophore Feature | Contributing Molecular Fragment | Potential Mechanistic Interaction |
|---|---|---|
| Aromatic Ring | 2-Chloropyridine (B119429) | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Sulfonyl Oxygens | Formation of hydrogen bonds with donor groups on a receptor |
| Hydrophobic Group | Piperidine Ring | Van der Waals forces, hydrophobic interactions |
| Halogen Bond Donor (potential) | Chlorine Atom | Interaction with a nucleophilic region of the target |
Influence of Stereochemistry on Mechanistic Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of many pharmaceutical compounds. researchgate.netbiomedgrid.com For the specific compound, this compound, the parent molecule is achiral. It does not possess any chiral centers or elements of planar or axial chirality, and therefore, it does not have enantiomers or diastereomers. The piperidine ring, being unsubstituted, does not contribute to stereoisomerism in this particular case.
However, the introduction of stereocenters into this scaffold, for example by substitution on the piperidine ring, would have profound implications for its mechanistic interactions. If one or more substituents were added to the piperidine ring (e.g., at the 2- and 6-positions as seen in related compounds nih.gov), chiral centers would be created, leading to the existence of stereoisomers. The biological activity of these hypothetical isomers would likely differ significantly, a common phenomenon in drug action where one enantiomer (the eutomer) is significantly more potent than the other (the distomer). biomedgrid.com
The influence of such stereochemistry would manifest in several ways:
Differential Binding Affinity: The precise spatial orientation of substituents on a chiral piperidine ring would dictate how the molecule fits into the three-dimensional space of a target's binding site. One stereoisomer might position a key interacting group for optimal contact with the receptor, while its mirror image would fail to achieve the same favorable interaction, potentially even causing steric hindrance. researchgate.net
Conformational Restriction: In related series of 2,6-disubstituted piperidine N-arylsulfonamides, the stereochemical configuration (i.e., cis vs. trans diastereomers) imposes significant conformational constraints on the piperidine ring. nih.gov This restriction can lock the molecule into a bioactive conformation, enhancing its affinity for the target and improving its pharmacological profile. The trans or cis arrangement of substituents would orient them in specific axial or equatorial positions, which would be critical for interaction with the target protein.
Altered Metabolic Profile: Stereoisomers are often metabolized differently by chiral enzymes in the body, which can lead to variations in their pharmacokinetic profiles and duration of action. biomedgrid.com
While this compound itself is achiral, any drug discovery program based on this scaffold would almost certainly explore chiral derivatives to optimize potency and selectivity. The study of such stereoisomers would be essential for understanding the detailed mechanistic interactions with its biological target.
Table 2: Hypothetical Properties of Chiral Derivatives
| Property | Hypothetical (R)-Isomer | Hypothetical (S)-Isomer | Rationale for Difference |
|---|---|---|---|
| Binding Affinity | High | Low | The (R)-isomer may present substituents in a spatial arrangement that is complementary to the target's binding site, while the (S)-isomer does not. |
| Biological Activity | Potent (Eutomer) | Inactive (Distomer) | Only the isomer with the correct 3D geometry can effectively trigger the desired biological response. |
| Receptor Fit | Optimal Fit | Steric Hindrance | The arrangement of atoms in the (S)-isomer could lead to a clash with the amino acid residues of the binding pocket. |
Future Research Directions and Untapped Potential
Exploration of Novel Reaction Pathways and Synthetic Accessibility
The synthesis of 2-Chloro-3-(piperidine-1-sulfonyl)pyridine traditionally relies on the reaction between 2-chloropyridine-3-sulfonyl chloride and piperidine (B6355638). mdpi.com While effective, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies to improve accessibility and enable the creation of a wider range of derivatives.
Emerging synthetic methodologies offer promising alternatives. For instance, recent advancements in piperidine synthesis, such as modular approaches combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, could dramatically simplify the construction of complex piperidine-containing molecules. news-medical.net This method reduces the number of synthetic steps and reliance on expensive precious metal catalysts, making the process more cost-effective and environmentally friendly. news-medical.net Other modern techniques for piperidine ring formation include the hydrogenation of pyridine (B92270) precursors using non-metal catalysts like boron ions, and various intramolecular cyclization reactions. nih.gov
For the pyridine core, methods such as the chemoselective directed metallation of 2-chloropyridine (B119429) offer a powerful tool for introducing substituents at specific positions, thereby improving the synthesis of 2,3-disubstituted pyridines. rsc.org Exploring these innovative pathways could lead to more efficient and scalable production of the title compound and its analogs.
| Approach | Description | Potential Advantages | Reference |
|---|---|---|---|
| Conventional Method | Reaction of a pre-formed 2-chloropyridine-3-sulfonyl chloride with piperidine. | Straightforward, relies on available starting materials. | mdpi.com |
| Modular Biocatalysis/Cross-Coupling | A two-stage process involving enzymatic C-H oxidation of the piperidine ring followed by radical cross-coupling. | Fewer steps, reduced cost, avoids precious metals, highly modular for creating diversity. | news-medical.net |
| Directed Metallation | Using the existing chloro group on the pyridine ring to direct metallation and subsequent functionalization at the 3-position. | High chemoselectivity for producing 2,3-disubstituted pyridines. | rsc.org |
| Catalytic Hydrogenation | Reduction of a functionalized pyridine precursor to the corresponding piperidine. Can be achieved with metal or non-metal catalysts. | Established method with potential for stereoselective synthesis. | nih.gov |
Design and Synthesis of Chemically Diverse Analogs
The therapeutic potential of piperidine and pyridine derivatives is well-documented, with applications ranging from anticancer to antimicrobial agents. scielo.brnih.govnih.gov The design and synthesis of chemically diverse analogs of this compound is a critical next step to explore its structure-activity relationship (SAR) and identify new biological functions.
Analog design can be systematically approached by modifying three key regions of the molecule:
The Pyridine Ring: The chlorine atom at the C2 position is a reactive site suitable for nucleophilic substitution, allowing the introduction of various functional groups. Further substitution on the pyridine ring could also modulate the electronic properties and steric profile of the molecule. nih.gov
The Piperidine Moiety: The piperidine ring can be altered by introducing substituents, changing its conformation, or replacing it with other cyclic amines like 4-methylpiperidine. researchgate.netresearchgate.net Such changes have been shown to significantly impact the biological activity of related compounds. researchgate.net
The Sulfonamide Linker: While generally stable, the sulfonamide group itself is a key pharmacophore. Modifications in this area are less common but could yield novel properties.
For example, a library of news-medical.netnih.govresearchgate.nettriazolo[4,3-a]pyridines containing a piperidin-1-ylsulfonyl group was synthesized and found to have antimalarial activity, demonstrating the potential of elaborating the core structure. nih.gov
| Modification Site | Proposed Change | Design Rationale | Relevant Finding |
|---|---|---|---|
| Pyridine Ring (C2-Position) | Replace chlorine with amines, ethers, or carbon-based nucleophiles. | Explore SAR, tune reactivity, and introduce new interaction points for biological targets. | The chlorine atom in 2-chloropyridines is a key site for substitution to build molecular complexity. mdpi.com |
| Pyridine Ring (Other Positions) | Introduce electron-donating or-withdrawing groups. | Modulate the electronic character of the ring system to influence binding and reactivity. | The presence of groups like -OMe and -OH can enhance the antiproliferative activity of pyridine derivatives. nih.gov |
| Piperidine Ring | Introduce substituents (e.g., methyl, aryl groups) or use alternative cyclic amines. | Alter steric bulk and lipophilicity to improve target engagement and pharmacokinetic properties. | Synthesis of substituted piperidin-4-ones has led to the discovery of potent anti-cancer agents. nih.gov |
| Core Scaffold | Fuse the pyridine ring to other heterocyclic systems. | Create novel, rigid scaffolds with potentially unique biological activities. | An analog, 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- news-medical.netnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one, showed good antimalarial activity. nih.gov |
Advanced Computational Modeling for Predictive Chemical Design
To guide the synthesis of novel analogs and accelerate the discovery process, advanced computational modeling is an indispensable tool. In silico techniques can predict the properties of designed molecules before they are synthesized, saving significant time and resources.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It was used to investigate how piperidine-containing compounds bind to various cancer-related proteins and cholinesterase enzymes. nih.govnih.gov
Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify promising candidates for synthesis. This approach was successfully used to identify potential antimalarial agents from a library of over 1500 triazolopyridine sulfonamides. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, helping to rationalize SAR data and design more potent analogs. nih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for its development as a potential therapeutic agent. nih.gov
By applying these methods to the this compound scaffold, researchers can prioritize the synthesis of analogs with the highest probability of desired activity and drug-like properties. nih.gov
| Technique | Application | Example |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinity of a ligand to a biological target. | Used to confirm the binding of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones to cancer-related protein targets. nih.gov |
| Virtual Screening | Rapidly screens large compound libraries in silico to identify potential hits. | A library of 1561 compounds was screened to identify novel antimalarial candidates targeting the falcipain-2 enzyme. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex over time. | MD simulations confirmed the stability of novel piperidine-hydrazone derivatives when bound to cholinesterase enzymes. nih.gov |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of a compound. | In silico ADMET studies confirmed the drug-like characteristics of novel piperidin-4-one derivatives. nih.gov |
Interdisciplinary Approaches in Chemical Biology (Focus on Chemical Tools)
Beyond direct therapeutic applications, there is significant untapped potential for this compound and its analogs to be developed into chemical tools for basic research. Chemical biology utilizes small molecules to probe and manipulate biological systems, providing insights into complex cellular processes.
A particularly promising avenue is the development of covalent chemical probes. Research has shown that 2-sulfonyl pyridines can act as tunable, cysteine-reactive electrophiles. nih.gov By modifying the this compound scaffold—for example, by introducing stronger electron-withdrawing groups on the pyridine ring—it may be possible to create analogs that can selectively form covalent bonds with specific nucleophilic amino acid residues (like cysteine) on proteins. nih.gov
Furthermore, sulfonyl fluoride (B91410) probes have emerged as powerful tools for targeting a range of amino acids beyond cysteine, including tyrosine, lysine, and serine. rsc.org Designing analogs of the title compound that incorporate a sulfonyl fluoride or a similarly reactive group instead of the sulfonamide could greatly expand its utility as a chemical probe.
These probes could be further functionalized with reporter tags, such as:
Biotin or Click-Chemistry Handles: For use in activity-based protein profiling (ABPP) to identify the cellular targets of the compound.
Fluorescent Dyes: To visualize the localization of the compound within cells.
Photo-affinity Labels: To enable light-induced covalent cross-linking to interacting proteins.
The development of such tools would represent a powerful interdisciplinary approach, combining synthetic chemistry with proteomics and cell biology to uncover new biological pathways and potential drug targets.
| Tool Type | Modification Strategy | Research Application | Relevant Concept |
|---|---|---|---|
| Covalent Probe | Modify the pyridine ring to enhance its electrophilicity for reaction with cysteine. | Irreversibly label and identify protein targets to study their function and role in disease. | 2-Sulfonyl pyridines can act as tunable, cysteine-reactive electrophiles for covalent ligand discovery. nih.gov |
| Activity-Based Probe | Incorporate a reactive sulfonyl fluoride and a reporter tag (e.g., biotin). | Identify the full suite of protein targets in a complex biological sample (e.g., cell lysate). | Sulfonyl exchange chemistry is a versatile tool for labeling diverse biomolecules. rsc.org |
| Imaging Agent | Attach a fluorophore to a non-critical position on the molecule. | Visualize the subcellular distribution of the compound and its targets using fluorescence microscopy. | Functionalized small molecules are widely used for cellular imaging. |
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-Chloro-3-(piperidine-1-sulfonyl)pyridine?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Chlorination : Introduce chlorine at position 2 using reagents like POCl₃ or PCl₅ under reflux conditions .
- Sulfonylation : React the chlorinated intermediate with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group at position 3 .
- Optimization : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional group integration. The chlorine atom induces distinct deshielding in adjacent protons .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonyl and piperidine moieties .
- IR Spectroscopy : Detects sulfonyl S=O stretches (~1350 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .
Q. What safety protocols are essential when handling chlorinated pyridine derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as chlorinated compounds can cause irritation .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side reactions during sulfonylation?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C to minimize sulfonic acid formation .
- Solvent Selection : Use anhydrous dichloromethane or THF to reduce hydrolysis of sulfonyl chloride .
- Stoichiometry : Employ a 10% excess of piperidine-1-sulfonyl chloride to drive the reaction to completion, followed by quenching with ice-water to isolate the product .
Q. How do electronic effects of substituents influence cross-coupling reactivity at the pyridine ring?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group deactivates the pyridine ring, making C-2 and C-4 positions less reactive toward nucleophilic attack. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under inert atmospheres .
- Steric Hindrance : Piperidine’s bulkiness may slow reactions at C-3; optimize using microwave-assisted synthesis to enhance kinetic control .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
- Methodological Answer :
- Cocrystallization : Grow crystals with protein targets (e.g., kinases) to study binding modes. For example, pyridine derivatives have been co-crystallized with B-raf kinase to analyze hydrophobic interactions .
- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution structures. Refinement software (e.g., PHENIX) can model sulfonyl and piperidine geometries .
Q. What strategies address contradictory yield outcomes during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
